molecular formula C10H9ClN4O3 B1234811 Nifurprazine hydrochloride CAS No. 24998-17-2

Nifurprazine hydrochloride

Cat. No.: B1234811
CAS No.: 24998-17-2
M. Wt: 268.65 g/mol
InChI Key: STWUHYFUAQKRBO-KSMVGCCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nifurprazine hydrochloride is a chemical compound offered as a high-purity reference standard for research and analytical applications. It is a fully characterized active pharmaceutical ingredient (API) . The compound is a 5-nitrofuran derivative , a class known for its broad-spectrum antibacterial activity . Historically, nifurprazine has demonstrated significant research value in veterinary science, particularly in aquaculture. Studies have shown it to be highly effective against fish pathogenic bacteria, including Aeromonas salmonicida , Vibrio anguillarum , and Chondrococcus columnaris . Its antibacterial potency has been reported to be many times higher than that of other well-known nitrofuran derivatives and antibiotics like chloramphenicol . The mechanism of action for nitrofuran derivatives like nifurprazine primarily involves the inhibition of bacterial protein synthesis, leading to a bactericidal effect . This product is provided for analytical purposes such as method development, validation, and Quality Control (QC) during drug development stages . This product is intended for Research Use Only and is not for human or veterinary therapeutic use. Please note: The information provided pertains to the base compound, Nifurprazine. The specific pharmacological and toxicological profile of the hydrochloride salt form for research purposes is not detailed in the available literature. Researchers are advised to conduct appropriate safety assessments.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

24998-17-2

Molecular Formula

C10H9ClN4O3

Molecular Weight

268.65 g/mol

IUPAC Name

6-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyridazin-3-amine;hydrochloride

InChI

InChI=1S/C10H8N4O3.ClH/c11-9-5-2-7(12-13-9)1-3-8-4-6-10(17-8)14(15)16;/h1-6H,(H2,11,13);1H/b3-1+;

InChI Key

STWUHYFUAQKRBO-KSMVGCCESA-N

SMILES

C1=CC(=NN=C1C=CC2=CC=C(O2)[N+](=O)[O-])N.Cl

Isomeric SMILES

C1=CC(=NN=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])N.Cl

Canonical SMILES

C1=CC(=NN=C1C=CC2=CC=C(O2)[N+](=O)[O-])N.Cl

Other CAS No.

50832-74-1
24998-17-2

Related CAS

1614-20-6 (Parent)

Synonyms

1-(5-nitro-2-furyl)-2-(6-amino-3-pyridazinyl)ethylene
carofur
nifurprazin
nifurprazin hydrochloride
nifurprazin monohydrochloride

Origin of Product

United States

Synthetic Methodologies for Research Scale Production of Nifurprazine Hydrochloride

Classical Synthetic Pathways and Methodological Optimization for Nifurprazine (B157038) Hydrochloride

The classical synthesis of nifurprazine typically involves a multi-step process. One common pathway starts with the reaction of 5-nitro-2-furaldehyde (B57684) with a suitable pyridazine (B1198779) derivative. The initial step often involves a condensation reaction to form the vinyl linkage between the furan (B31954) and pyridazine rings. This is followed by the introduction of the amino group onto the pyridazine ring, which can be achieved through various amination methods. The final step is the formation of the hydrochloride salt by treating the nifurprazine base with hydrochloric acid. theswissbay.ch

Optimization of these classical pathways for research-scale production focuses on improving yields, simplifying purification procedures, and using more readily available starting materials. Key areas of optimization include the choice of solvent, reaction temperature, and catalyst. For instance, different condensing agents can be employed to enhance the efficiency of the initial condensation step.

Modern Synthetic Approaches for Nifurprazine Hydrochloride (e.g., Microwave-Assisted Synthesis, Continuous Flow Chemistry)

Modern synthetic methods offer significant advantages over classical techniques, particularly in terms of reaction times, yields, and sustainability.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. anton-paar.comfrontiersin.org The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. rsc.org For the synthesis of heterocyclic compounds like nifurprazine, microwave heating can promote efficient cyclocondensation and cross-coupling reactions. rsc.orgnih.gov The general procedure involves heating the reaction mixture in a sealed vessel within a microwave reactor, allowing for precise temperature and pressure control. anton-paar.commdpi.com This technique often leads to higher yields and cleaner reaction profiles, simplifying subsequent purification steps. frontiersin.org

Continuous Flow Chemistry:

Continuous flow chemistry offers a scalable and safe alternative to traditional batch processing. beilstein-journals.orgnih.gov In a flow system, reagents are continuously pumped through a reactor where the reaction occurs. azolifesciences.com This allows for excellent control over reaction parameters such as temperature, pressure, and mixing, leading to improved reproducibility and safety, especially when dealing with hazardous reagents. nih.govazolifesciences.com For a multi-step synthesis like that of nifurprazine, individual reaction steps can be coupled in a continuous sequence, minimizing the need for isolation and purification of intermediates. mdpi.com This approach is particularly advantageous for large-scale production. azolifesciences.com

Synthetic Approach Key Advantages Typical Reaction Conditions
Microwave-Assisted Rapid reaction times, improved yields, cleaner reactions. frontiersin.orgSealed vessel, controlled temperature and pressure. anton-paar.commdpi.com
Continuous Flow Scalability, enhanced safety, precise control over parameters, potential for multi-step integration. beilstein-journals.orgnih.govmdpi.comContinuous pumping of reagents through a reactor. azolifesciences.com

Purification and Spectroscopic Characterization Techniques for Research-Grade this compound Materials

Chromatographic Purification Strategies

Purification of the synthesized this compound is crucial to obtain research-grade material free of impurities. googleapis.com High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. google.com Various chromatographic methods can be employed:

Reverse-Phase HPLC: This is a common method where a nonpolar stationary phase is used with a polar mobile phase. By optimizing the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), separation of nifurprazine from its synthetic precursors and byproducts can be achieved.

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. It can be effective in purifying the hydrochloride salt of nifurprazine.

Size-Exclusion Chromatography: This method separates molecules based on their size and can be used to remove high or low molecular weight impurities.

The choice of chromatographic technique depends on the nature of the impurities present in the crude product. Often, a combination of methods may be necessary to achieve the desired purity. squarespace.com

Advanced Spectroscopic Characterization (e.g., High-Resolution Mass Spectrometry)

Once purified, the identity and purity of this compound must be confirmed using various spectroscopic techniques. nih.govmdpi.comscielo.br

High-Resolution Mass Spectrometry (HRMS):

HRMS is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. americanpharmaceuticalreview.comnih.govresearchgate.net This is essential for confirming the identity of the synthesized compound and for identifying any potential impurities. nih.gov HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. mdpi.com Tandem mass spectrometry (MS/MS) experiments can further provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions. americanpharmaceuticalreview.com

Other important spectroscopic techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure of nifurprazine, confirming the connectivity of atoms and the presence of functional groups. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the nitro group, amine group, and the aromatic rings. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. scielo.br

Technique Information Provided
High-Resolution Mass Spectrometry (HRMS) Accurate mass and elemental composition. americanpharmaceuticalreview.comnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Detailed molecular structure and connectivity. mdpi.com
Infrared (IR) Spectroscopy Identification of functional groups. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy Electronic transitions and quantitative analysis. scielo.br

Molecular and Cellular Mechanisms of Action of Nifurprazine Hydrochloride

Target Identification and Validation in Mechanistic Research Models

The elucidation of a compound's mechanism of action begins with identifying its molecular targets. For Nifurprazine (B157038) hydrochloride, a combination of computational and experimental models has been employed to identify and validate its interactions with key cellular proteins and enzymes.

Ligand-Receptor Binding and Protein Interaction Studies

While classic ligand-receptor kinetic studies are not extensively detailed in the literature, molecular docking and protein interaction studies have provided significant insights into how Nifurprazine binds to its targets. Computational analyses have successfully modeled the interaction between nifuroxazide (B1678864) and the Signal Transducer and Activator of Transcription 3 (STAT3) protein. researchgate.netresearchgate.net These studies predict that nifuroxazide binds to the pTyr705 binding site of STAT3, where its nitro group forms polar interactions with the Ser613 backbone and Lys591. researchgate.netnih.gov The binding is further stabilized by hydrogen bonds between the compound's carbonyl and hydrazone nitrogen groups and the Lys591 residue, effectively anchoring the ligand within the binding cleft. nih.gov

Further computational models propose a binding mode for nifuroxazide within the Janus kinase 2 (JAK2) protein, a key upstream regulator of STAT3. researchgate.net Beyond the JAK/STAT3 axis, nifuroxazide has been found to interfere with the interaction between the transcription factor ERG and Poly (ADP-ribose) polymerase 1 (PARP1). nih.gov

Enzyme Kinetics and Inhibition/Activation Assays

Nifurprazine hydrochloride has been identified as a potent inhibitor of several key enzymes. A primary mechanism is the inhibition of the Janus kinase (JAK) family, specifically JAK2 and Tyk2. nih.gov By reducing the autophosphorylation of these kinases, nifuroxazide effectively blocks the initiation of the STAT3 signaling cascade. nih.govnih.gov This inhibitory action on STAT3 function has been quantified, with an effective concentration (EC50) of approximately 3 μM. ashpublications.org

In addition to its effects on kinases, nifuroxazide also targets other enzyme families. It has been shown to inhibit aldehyde dehydrogenase 1 (ALDH1), a target in certain cancer-initiating cells, by binding to cysteine residues at the enzyme's active site. nih.gov Furthermore, enzymatic assays have demonstrated that nifuroxazide and its derivatives can inhibit cysteine proteases, such as cruzain from Trypanosoma cruzi, with some derivatives showing IC50 values in the low micromolar range. mdpi.comnih.gov

Enzyme TargetInhibition Mechanism/EffectReported ValueReference
STAT3Inhibition of STAT3-dependent transcriptionEC50 ≈ 3 μM ashpublications.org
JAK2Inhibition of autophosphorylation- nih.govnih.gov
Tyk2Inhibition of autophosphorylation- nih.gov
Aldehyde Dehydrogenase 1 (ALDH1)Inhibition via binding to active site cysteine residues- nih.gov
Cruzain (T. cruzi cysteine protease)Inhibition of protease activity (by derivative Nfz-8)IC50 = 4.6 μM mdpi.comnih.gov

Investigations into Molecular Pathways Modulated by this compound

Research has established that this compound modulates several interconnected molecular pathways crucial for cell signaling. The most extensively studied is its inhibitory effect on the JAK/STAT3 signaling pathway. nih.govdovepress.com This action appears to be a primary mechanism for many of its observed pharmacological effects. nih.govnih.gov Additionally, studies have revealed that nifuroxazide suppresses other critical signaling pathways, including Nuclear Factor-kappa B (NF-κB), Toll-like receptor 4 (TLR4), and β-catenin. dovepress.comresearchgate.net These pathways are central to inflammation, immunity, and cell proliferation, and their modulation by nifuroxazide highlights its multi-targeted nature at the cellular level.

Intracellular Signaling Pathway Modulation by this compound

This compound exerts its effects by intervening in complex intracellular signaling cascades. Its ability to modulate multiple pathways, particularly those with significant crosstalk, underscores its potent biological activity.

Analysis of STAT3 Pathway Modulation in Cellular Systems

This compound is a well-documented inhibitor of the STAT3 signaling pathway. guidetopharmacology.org The mechanism involves the suppression of upstream Janus kinases (JAKs), primarily JAK2 and Tyk2, which prevents their autophosphorylation. nih.gov This action directly blocks the subsequent phosphorylation of STAT3 at the critical tyrosine 705 (Tyr705) residue. Unphosphorylated STAT3 cannot dimerize, translocate to the nucleus, or bind to DNA to initiate the transcription of its target genes. bmbreports.org

The consequences of this inhibition are significant, leading to the downregulation of numerous STAT3-regulated genes involved in cell survival, proliferation, and angiogenesis. mdpi.com Key downstream targets affected by nifuroxazide treatment include anti-apoptotic proteins like Mcl-1 and Bcl-xL, the cell cycle regulator Cyclin D1, and the angiogenic factor VEGF. ashpublications.orgoaepublish.commdpi.com

Downstream Target GeneFunctionEffect of NifurprazineReference
Mcl-1 (Myeloid cell leukemia-1)Anti-apoptotic proteinDownregulation nih.govoaepublish.com
Bcl-xL (B-cell lymphoma-extra large)Anti-apoptotic proteinDownregulation ashpublications.org
Cyclin D1Cell cycle progressionDownregulation ashpublications.org
VEGF (Vascular Endothelial Growth Factor)AngiogenesisDownregulation mdpi.com
MMP-2 / MMP-9 (Matrix Metalloproteinases)Cell migration and invasionDownregulation researchgate.net

Elucidation of NF-κB, TLR4, and β-catenin Pathway Interactions

Beyond STAT3, nifuroxazide also modulates the NF-κB, TLR4, and β-catenin signaling pathways. researchgate.net Research indicates that its therapeutic effects in inflammatory conditions may stem from the combined inactivation of both STAT3 and NF-κB signaling. dovepress.com There is extensive crosstalk between these pathways; for instance, NF-κB can drive the expression of inflammatory cytokines like Interleukin-6 (IL-6), which is a potent activator of the JAK/STAT3 pathway. nih.govplos.org By inhibiting IL-6 expression, as has been reported for nifuroxazide, the drug can indirectly suppress STAT3 activation. mdpi.com Conversely, STAT3 inhibition can also negatively regulate NF-κB. nih.gov

In experimental models of colitis, Toll-like receptor 4 (TLR4) has been shown to activate NF-κB, initiating a pro-inflammatory cascade. dovepress.com Reviews of nifuroxazide's activity note its ability to suppress TLR4 expression, suggesting an upstream point of intervention in this inflammatory pathway. researchgate.net

Furthermore, nifuroxazide has been shown to mitigate cholestatic liver injury through the synergistic inhibition of IL-6 and β-catenin signaling. nih.govresearchgate.net The Wnt/β-catenin and STAT3 pathways are also known to interact, with β-catenin being capable of increasing the expression and activation of STAT3 in some contexts. haematologica.org By inhibiting components of these interconnected pathways, this compound demonstrates a complex and multi-faceted mechanism of action at the molecular level.

Downstream Gene Expression and Protein Regulation Studies

There is a lack of specific studies investigating the effects of this compound on downstream gene expression and protein regulation. Perturbation gene expression profiling, which is a common method to understand the downstream effects of a compound, has not been reported for this compound in the available literature. sanger.ac.uknih.gov Similarly, no proteomics studies detailing the global changes in protein expression or post-translational modifications in response to this compound treatment have been published. nih.govmdpi.com

Cellular Responses and Phenotypic Characterization of this compound

Cell Viability and Proliferation Assays in In Vitro Research Models

Specific data from cell viability and proliferation assays, such as MTT or BrdU assays, for this compound are not available in the public domain. nih.gov Consequently, there are no reported IC50 values or detailed findings on its antiproliferative activity against specific cell lines.

Cellular Differentiation and Apoptosis Induction Studies

There is no direct evidence or published research on the effects of this compound on cellular differentiation or its ability to induce apoptosis. Studies that would typically involve techniques like flow cytometry with Annexin V staining to detect apoptotic cells have not been reported for this compound. mdpi.comfrontiersin.org Therefore, its role in key apoptotic pathways, including the regulation of proteins like those in the Bcl-2 family, remains uncharacterized. frontiersin.org

Cell Cycle Progression Analysis in Research Models

Detailed analyses of the effects of this compound on cell cycle progression are absent from the scientific literature. miltenyibiotec.comauctoresonline.org Methodologies such as flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound have not been documented in published studies. nih.govthermofisher.com

Pharmacodynamic and Pharmacokinetic Investigations in Preclinical Research Models

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In vitro ADME assays are essential early-stage screens designed to eliminate compounds with poor pharmacokinetic profiles, thereby saving resources and improving the efficiency of the drug discovery process. researchgate.netnih.gov These assays utilize cellular and subcellular systems to model key physiological processes. thermofisher.com

To predict the oral absorption of a compound, its ability to cross the intestinal epithelial barrier is evaluated. The Caco-2 cell line, derived from a human colorectal carcinoma, is a widely used and regulatory-accepted in vitro model for this purpose. evotec.comnih.govmedtechbcn.com These cells differentiate into a monolayer of polarized enterocytes that mimic the human intestinal epithelium. evotec.comeuropa.eu

In a typical experiment, the compound is added to one side of the Caco-2 monolayer (apical, representing the intestinal lumen) and its appearance on the other side (basolateral, representing the bloodstream) is measured over time. evotec.comnih.gov This provides an apparent permeability coefficient (Papp). The assay can also be performed in the reverse direction (basolateral to apical) to determine if the compound is subject to active efflux, a process where transporter proteins pump the drug back into the intestinal lumen, reducing absorption. evotec.com An efflux ratio greater than two suggests the involvement of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). evotec.com

Table 1: Illustrative Caco-2 Permeability Data This table is an example and does not represent actual data for Nifurprazine (B157038) hydrochloride.

CompoundDirectionPapp (10-6 cm/s)Efflux Ratio (B-A/A-B)Predicted Absorption Class
Example Compound AA-B15.21.1High
Example Compound AB-A16.7
Example Compound BA-B0.85.4Low (Efflux Substrate)
Example Compound BB-A4.3

The liver is the primary site of drug metabolism. In vitro assays using liver-derived systems are used to predict a compound's hepatic clearance in vivo. srce.hr The most common systems are liver microsomes and hepatocytes. springernature.com Microsomes are vesicles of the endoplasmic reticulum and contain Phase I metabolic enzymes like the Cytochrome P450 (CYP) family. srce.hrresearchgate.net Hepatocytes, being intact liver cells, contain both Phase I and Phase II enzymes (e.g., UGTs for conjugation) and provide a more physiologically complete model. nih.govsrce.hr

In a metabolic stability assay, the test compound is incubated with either microsomes or hepatocytes, and the disappearance of the parent compound is measured over time. springernature.comnuvisan.com From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated, which are key parameters for predicting in vivo hepatic clearance. srce.hrnuvisan.com

For metabolite identification, the incubation mixtures are analyzed using high-resolution mass spectrometry (LC-MS/MS) to detect and structurally characterize the metabolic products. researchgate.netthermofisher.com Identifying major metabolites is crucial, as they may have their own pharmacological or toxicological activity. thermofisher.com

Table 2: Illustrative Metabolic Stability Data in Liver Microsomes This table is an example and does not represent actual data for Nifurprazine hydrochloride.

SpeciesIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted In Vivo Clearance
Human4530.8Low
Rat1877.0Moderate
Mouse12115.4High

Only the unbound (free) fraction of a drug in the bloodstream is available to interact with its target and to be metabolized or excreted. nih.govsygnaturediscovery.com Therefore, determining the extent of plasma protein binding (PPB) is a critical component of pharmacokinetic profiling. nih.gov The primary binding proteins in plasma are albumin and α-1-acid glycoprotein (B1211001) (AAG). sygnaturediscovery.com

Equilibrium dialysis is a common method for measuring PPB. In this technique, a semipermeable membrane separates a chamber containing the drug in plasma from a chamber containing buffer. At equilibrium, the concentration of the free drug will be equal on both sides, allowing for the calculation of the bound and unbound fractions. nih.gov PPB is typically measured in plasma from various species, including humans and the preclinical animal models used for in vivo studies, to understand inter-species differences. sygnaturediscovery.com

Table 3: Illustrative Plasma Protein Binding Data This table is an example and does not represent actual data for this compound.

SpeciesProtein Bound (%)Fraction Unbound (fu)
Human98.50.015
Rat99.20.008
Dog95.40.046

Metabolic Stability and Metabolite Identification in Hepatic Microsomal and Hepatocyte Systems

In Vivo Pharmacokinetic Profiling in Experimental Animal Models

In vivo studies in experimental animals, typically rodents like rats and mice, are conducted to understand the complete ADME profile of a drug candidate in a whole organism. nih.govwuxiapptec.com These studies are essential for translating in vitro data into a real-world physiological context and for designing human clinical trials. fda.gov

Pharmacokinetic studies in animal models involve administering the compound and collecting blood samples at multiple time points to measure the drug concentration. wuxiapptec.comfda.gov By comparing the area under the concentration-time curve (AUC) after oral administration to that after intravenous (IV) administration, the absolute oral bioavailability (F%) can be determined. nih.gov This value represents the fraction of the oral dose that reaches systemic circulation. thermofisher.com

Tissue distribution studies are performed to understand where the compound distributes within the body after absorption. wuxiapptec.comumich.edu Following administration, various tissues (e.g., liver, kidney, lung, brain, muscle) are collected at specific time points, and the concentration of the compound in each tissue is quantified. This information is vital for identifying potential sites of action or accumulation. umich.edu

Table 4: Illustrative Pharmacokinetic Parameters in Rats This table is an example and does not represent actual data for this compound.

ParameterIntravenous (IV)Oral (PO)
Cmax (ng/mL)1500350
Tmax (h)0.081.5
AUC (ng*h/mL)2100945
Bioavailability (F%)45

Elimination kinetics describe how a drug is removed from the body. Most drugs follow first-order kinetics, where a constant fraction of the drug is eliminated per unit of time. unil.chnih.gov Key parameters include the elimination half-life (t½), which is the time required for the plasma concentration to decrease by half, and clearance (CL), the volume of plasma cleared of the drug per unit of time. nih.gov These are calculated from the plasma concentration-time data. uomustansiriyah.edu.iq

To determine the routes of excretion, urine and feces are collected over a period of time after drug administration, and the amounts of the parent drug and its metabolites are quantified. wuxiapptec.com In some cases, bile may be collected to investigate the extent of biliary excretion, which can be a significant elimination pathway for certain types of compounds. nih.gov This information provides a complete picture of how the compound and its byproducts are removed from the body. uoanbar.edu.iq

Bioavailability and Tissue Distribution Analysis in Animal Models

Receptor Occupancy and Target Engagement Methodologies in Research Models

In preclinical research, the investigation of this compound's pharmacodynamics has centered on its unique mechanism of target engagement, which deviates from classical receptor occupancy models often seen with central nervous system agents. The primary targets identified for Nifurprazine are not host receptors but rather essential enzymes within pathogenic parasites, specifically trypanosomatids. Methodologies to elucidate this interaction have focused on enzymatic assays and parasite culture systems to quantify target engagement and functional antiparasitic outcomes.

Research has established that this compound functions as a subversive substrate for two critical flavoenzymes in Trypanosoma cruzi: trypanothione (B104310) reductase (TR) and lipoamide (B1675559) dehydrogenase (LipDH). nih.gov These enzymes are pivotal for the parasite's redox homeostasis, making them key targets for therapeutic intervention. nih.govencyclopedia.pub Unlike classical inhibitors that block an active site, a subversive substrate is instead catalytically activated by the target enzyme, leading to the generation of cytotoxic species, such as superoxide (B77818) anions. nih.gov This mode of action represents a specific and effective form of target engagement.

Methodologies employed to study this engagement include:

Enzymatic Assays: Spectrophotometric assays are utilized to measure the rate of NAD(P)H oxidation by purified recombinant TR and LipDH in the presence of Nifurprazine. These assays quantify the efficiency of Nifurprazine as a substrate for these enzymes. Studies have demonstrated that Nifurprazine is effectively redox-cycled by both T. cruzi LipDH and TR. nih.gov This enzymatic activity is a direct measure of target engagement. In contrast, the interaction with the human homolog, glutathione (B108866) reductase (GR), was found to be negligible, indicating a degree of selectivity for the parasitic enzymes. nih.gov

Cell-Based Assays: The ultimate validation of target engagement is determined through the compound's effect on the viability of the parasite. In vitro cultures of Trypanosoma cruzi and Trypanosoma brucei have been used to assess the antiparasitic activity of Nifurprazine. nih.gov The concentration-dependent inhibition of parasite growth provides a functional readout of target engagement within a cellular context.

Genetic Models: To confirm the on-target activity of nitrofuran derivatives, genetically modified parasite models are employed. For instance, in studies with the related parasite T. brucei, parasites with reduced levels of the activating enzyme, type I nitroreductase (NTR), show resistance to these compounds. Conversely, parasites overexpressing the enzyme exhibit hypersensitivity. nih.gov This methodology provides strong evidence that the enzyme is the specific target engaged by the compound to produce its cytotoxic effect.

The findings from these preclinical research models indicate that Nifurprazine's mechanism of action is based on its ability to engage and be activated by specific parasitic enzymes.

Research Findings on Target Engagement

Preclinical studies have characterized the interaction of Nifurprazine with its enzymatic targets in Trypanosoma cruzi. The compound proved to be a promising subversive substrate for both trypanothione reductase and lipoamide dehydrogenase. nih.gov The engagement of these two distinct flavoenzymes is considered a significant advantage, potentially leading to a more potent trypanocidal effect. nih.gov

Enzymatic Interaction of Nifurprazine in Trypanosoma cruzi Models
Target EnzymeInteraction TypeKey FindingSource
Trypanothione Reductase (TR)Subversive SubstrateNifurprazine is an effective subversive substrate, leading to redox-cycling. nih.gov
Lipoamide Dehydrogenase (LipDH)Subversive SubstrateThe enzyme shows a high rate of Nifurprazine reduction, contributing to its antiparasitic effect. nih.gov
Human Glutathione Reductase (GR)Negligible Substrate ActivityMinimal interaction, suggesting selectivity for the parasite enzymes over the human homolog. nih.gov

The functional consequence of this target engagement is a pronounced antiparasitic effect, as demonstrated in cell culture models.

Antiparasitic Activity of Nifurprazine in Preclinical Models
Parasite ModelEffectObservationSource
Trypanosoma cruzi (in culture)AntiparasiticDemonstrated pronounced antiparasitic effects. nih.gov
Trypanosoma brucei (in culture)AntiparasiticShowed significant growth-inhibitory properties against the bloodstream form. nih.govnih.gov

These methodologies and the resulting data provide a clear picture of this compound's target engagement at the preclinical level, focusing on its unique interaction with parasitic enzymes rather than host receptors.

Structure Activity Relationship Sar and Rational Design of Nifurprazine Hydrochloride Analogs

Design Principles for Analog Synthesis and Optimization

The rational design of Nifurprazine (B157038) hydrochloride analogs is guided by established medicinal chemistry principles aimed at optimizing the molecule's interaction with its biological target while minimizing off-target effects. The design process typically focuses on modifying three key structural regions: the 5-nitrofuran ring, the piperazine (B1678402) core, and the terminal side chain.

Key Design Considerations:

The 5-Nitrofuran "Warhead": The 5-nitro group on the furan (B31954) ring is widely recognized as crucial for the antimicrobial activity of this class of compounds. nih.govnih.gov It is a prodrug that requires enzymatic reduction by bacterial nitroreductases to form reactive cytotoxic species that inhibit essential cellular processes. mdpi.comnih.govnih.gov Design strategies often maintain this core "warhead" while exploring modifications to the rest of the scaffold to improve target specificity and reduce toxicity. ijabbr.com

The Piperazine Linker: The piperazine ring serves as a versatile linker, influencing the compound's solubility, lipophilicity, and spatial orientation. mdpi.comresearchgate.net Modifications to this ring can alter the molecule's ability to cross biological membranes and fit into the active site of a target protein. N-alkylation or N-arylation of the piperazine nitrogen atoms are common strategies to explore new interactions with the target. mdpi.com

The Side Chain (R-group): The substituent attached to the piperazine ring offers a significant opportunity for diversification. Altering its size, shape, and electronic properties can fine-tune the compound's potency and selectivity. For instance, introducing different aryl, heteroaryl, or alkyl groups can lead to new or enhanced interactions within the binding pocket of a target enzyme. aimspress.com

Bioisosteric Replacement: Another key principle is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. For example, replacing the furan ring with other five-membered heterocycles like thiophene (B33073) or thiazole (B1198619), or substituting the carboxylic acid group in related scaffolds, can lead to analogs with improved properties. aimspress.commdpi.com

The overarching goal is to systematically synthesize and test these analogs to build a comprehensive SAR model. This model helps identify which structural features are essential for activity (the pharmacophore) and which can be modified to enhance desired properties. nih.gov

Synthetic Strategies for the Development of Nifurprazine Hydrochloride Analogs

The development of new this compound analogs relies on a variety of synthetic strategies that allow for the systematic modification of the lead compound. These strategies range from traditional linear synthesis to more complex, diversity-oriented approaches.

Common synthetic routes for piperazine-containing compounds often involve N-alkylation or N-arylation reactions. mdpi.com Key methods include:

Nucleophilic Substitution: Reacting piperazine or a mono-substituted piperazine intermediate with alkyl halides or sulfonates. mdpi.com

Reductive Amination: A two-step process involving the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to an amine. mdpi.com

Buchwald-Hartwig and Ullmann Couplings: Palladium- or copper-catalyzed reactions are frequently used to form carbon-nitrogen bonds, particularly for creating N-arylpiperazines. mdpi.com

More advanced strategies focus on creating libraries of diverse compounds to efficiently explore the chemical space around the Nifurprazine scaffold.

Table 1: Modern Synthetic Strategies for Analog Development

StrategyDescriptionApplication to Nifurprazine Analogs
Linear SynthesisA traditional, step-by-step approach where one intermediate is converted to the next in a sequential fashion.Used for targeted synthesis of a specific analog by modifying the final steps of the known Nifurprazine synthesis or by using a modified starting material. sci-hub.se
Convergent SynthesisDifferent fragments of the molecule are synthesized separately and then combined in the final steps.The nitrofuran-containing moiety and the substituted piperazine side chain could be synthesized independently and then coupled to rapidly produce a range of final products.
Diversity-Oriented Synthesis (DOS)A strategy that aims to produce a library of structurally diverse molecules from a common starting material through divergent reaction pathways.Could be used to generate a wide array of side chains for attachment to the piperazine core, exploring a broad range of chemical functionalities.
Multi-component ReactionsReactions in which three or more reactants combine in a single step to form a product that contains portions of all the reactants.Could potentially be used to construct the core structure or append complex side chains to the piperazine ring in a highly efficient manner. tandfonline.com

For example, a series of 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles was synthesized in a two-step process where amidoximes were first formed and then acylated and cyclized in one pot. mdpi.com Similarly, various linkers and functionalities can be attached to the piperazine moiety of a Nifurprazine precursor to generate a library of analogs for biological screening. sci-hub.se

Evaluation of Biological Activity and Mechanistic Profiles of Analogs in Research Assays

Once a library of this compound analogs has been synthesized, it must be subjected to a battery of biological assays to determine their activity and elucidate their mechanism of action. Given that nitrofurans are well-established antibacterial agents, the initial screening typically focuses on antimicrobial efficacy. ijabbr.com

Primary Screening Assays: These are often high-throughput, qualitative, or semi-quantitative methods used to quickly identify active compounds.

Agar Diffusion Assays: Methods like the disk diffusion or well diffusion test provide a preliminary, qualitative assessment of antimicrobial activity. mdpi.commdpi.comnih.gov An analog is applied to a plate inoculated with a target microorganism, and the size of the resulting zone of inhibition indicates its potency. austinpublishinggroup.com

Thin-Layer Chromatography (TLC)–Bioautography: This technique combines separation with biological detection, allowing for the identification of active components in a mixture by overlaying the developed TLC plate with a bacterial culture. mdpi.commdpi.com

Quantitative and Mechanistic Assays: Analogs that show promise in primary screens are then evaluated in more detail.

Broth Microdilution Assay: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.comnih.gov It provides a quantitative measure of potency.

Target-Based Assays: If the molecular target of Nifurprazine is known (e.g., a specific bacterial enzyme), assays can be designed to measure the direct inhibition of that target. This can involve measuring enzyme kinetics or using reporter genes. nih.gov Since nitrofurans are prodrugs, assays may also evaluate their activation by specific nitroreductases. nih.gov

Cell Viability and Cytotoxicity Assays: To assess selectivity, the cytotoxicity of the analogs is tested against mammalian cell lines (e.g., A549, MRC-5, or NIH/3T3). nih.govmdpi.com This helps to identify compounds that are potent against microbes but have low toxicity to human cells, resulting in a high selectivity index. nih.gov

Table 2: Common Biological Assays for Evaluating Antimicrobial Analogs

Assay TypePurposeExample MethodInformation Gained
Qualitative ScreeningRapidly identify active compounds.Disk Diffusion Assay austinpublishinggroup.comPresence and relative degree of antimicrobial activity (zone of inhibition).
Quantitative PotencyDetermine the precise concentration needed for inhibition.Broth Microdilution nih.govMinimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC).
Mechanism of ActionUnderstand how the compound works at a molecular level.Enzyme Inhibition Assay nih.gov, Plasma Membrane Permeability Assay mdpi.comIdentification of the molecular target and cellular effects.
Selectivity/ToxicityAssess the compound's safety profile.MTT or Resazurin assay on mammalian cell lines nih.govmdpi.comCytotoxicity (IC50) and Selectivity Index (SI).

Computational Chemistry and In Silico Approaches in SAR Analysis

Computational chemistry has become an indispensable tool in modern drug discovery, allowing researchers to predict molecular properties and interactions, thereby accelerating the design-synthesis-test cycle. researchgate.net For this compound, in silico methods can guide the rational design of analogs by providing insights into their likely binding modes and predicting their activity before they are synthesized.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netajprd.com This method is crucial for understanding the interactions that drive binding and for screening virtual libraries of potential drug candidates.

The process involves:

Preparation of Structures: Obtaining high-resolution 3D structures of the target protein (e.g., from the Protein Data Bank) and the ligand (Nifurprazine analog). ajprd.com

Docking Simulation: Using software like PyRx or AutoDock, the ligand is placed into the binding site of the protein, and various conformations are sampled. researchgate.netajprd.com

Scoring and Analysis: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. The poses with the best scores are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts. ajprd.comajprd.com

For nitrofuran derivatives, docking studies have been used to investigate their interaction with bacterial nitroreductases, the enzymes responsible for their activation. mdpi.comresearchgate.netajprd.com By understanding how analogs bind to the active site, researchers can design molecules with improved affinity and potentially overcome resistance mechanisms. nih.gov Molecular dynamics (MD) simulations can further refine these results by simulating the movement of the protein-ligand complex over time, providing insights into the stability of the predicted binding pose.

Table 3: Example of Hypothetical Molecular Docking Results for Nifurprazine Analogs

AnalogModificationDocking Score (kcal/mol)Key Interacting Residues
Nifurprazine (Parent)--8.1GLU 165, ARG 207, LYS 205
Analog A4-fluorophenyl side chain-8.8GLU 165, ARG 10, SER 39, LYS 205
Analog BThiophene ring instead of furan-7.5ARG 207, LYS 205
Analog CMethyl group on piperazine-8.3GLU 165, ARG 207, LYS 205, VAL 287

Note: This table is illustrative, based on findings for similar nitrofuran derivatives. researchgate.netajprd.com

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govimrpress.com A robust QSAR model can predict the activity of newly designed, unsynthesized compounds, making it a powerful tool for prioritizing synthetic efforts. mdpi.com

Developing a QSAR model involves several steps:

Data Collection: Assembling a dataset of structurally related compounds with experimentally measured biological activity (e.g., MIC or IC50 values). aimspress.com

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors represent various aspects of the molecule's structure, such as its topology, electronic properties, and steric features. nih.gov

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that relates the descriptors to the biological activity. aimspress.com The model's predictive power is then rigorously validated using internal (cross-validation) and external (test set) validation techniques. mdpi.com

QSAR studies on nitrofuran analogs have identified descriptors related to the number of double bonds, the presence of specific fragments (like thiazole or thiophene), and electrotopological states as being important for antitubercular activity. aimspress.com

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast and complex datasets. nih.govresearchgate.net In the context of SAR, ML algorithms can build highly predictive QSAR models that often outperform traditional statistical methods, especially when dealing with non-linear relationships. frontiersin.org

Key applications include:

Advanced QSAR Models: ML algorithms like Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear patterns in SAR data. frontiersin.orgresearchgate.netmdpi.com

Virtual Screening: ML-based models can rapidly screen massive virtual libraries of compounds to identify those with a high probability of being active, significantly reducing the number of molecules that need to be synthesized and tested experimentally. acs.org

De Novo Design: Generative ML models can design entirely new molecules that are optimized for predicted activity and other desired properties.

For heterocyclic compounds, ML methods have been successfully used to predict a range of biological activities, guiding the synthesis of novel inhibitors for various targets. nih.govresearchgate.net This approach avoids significant losses in time and resources by focusing experimental efforts on the most promising candidates identified through computation. nih.gov

Analytical Methodologies for Nifurprazine Hydrochloride Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a cornerstone for the analysis of pharmaceutical compounds, enabling the separation of the active ingredient from impurities and formulation excipients.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification of nitrofuran compounds due to its high resolution and sensitivity. A typical reversed-phase HPLC (RP-HPLC) method for a related compound, Nifuroxazide (B1678864), provides a template for developing a method for Nifurprazine (B157038) hydrochloride. nih.gov

Method development would involve optimizing the separation on a C18 or similar column. researchgate.net A mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer with an adjusted pH is commonly used. nih.gov For instance, a mobile phase of acetonitrile and water (e.g., 40:60 v/v), with the pH adjusted using orthophosphoric acid, has been successfully used for Nifuroxazide. nih.govoup.com Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance, such as 285 nm. nih.gov

Validation of the developed HPLC method is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. europa.eu This process confirms parameters such as linearity, accuracy, precision, specificity, and robustness. researchgate.net Linearity is established by analyzing a series of standard solutions over a concentration range (e.g., 2-10 µg/mL), with a correlation coefficient (r²) close to 1 indicating a direct relationship between concentration and detector response. nih.govoup.com Accuracy is assessed through recovery studies, with results typically expected to be within 98-102%. oup.com

Table 1: Illustrative HPLC Method Parameters for Nitrofuran Analysis

Parameter Typical Condition Source(s)
Column Reversed-Phase C18/C8 researchgate.net
Mobile Phase Acetonitrile:Water (pH adjusted) nih.govoup.com
Detector UV-Vis nih.gov
Wavelength ~285 nm nih.gov
Flow Rate 1 mL/min oup.com
Linearity Range 2-10 µg/mL nih.govoup.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), offers superior specificity and sensitivity for identifying and quantifying nitrofurans, even at trace levels in complex biological matrices like plasma or tissue. nih.govnih.gov This technique is essential for pharmacokinetic studies and residue analysis. nih.govd-nb.info

For analysis, a sample preparation step such as protein precipitation with acetonitrile is often employed. nih.gov The chromatographic separation is similar to that in HPLC, but the detection is performed by the mass spectrometer. frontiersin.org Electrospray ionization (ESI) is a common ionization technique used for this class of compounds. fssai.gov.in The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor ion and its characteristic product ion. fssai.gov.in This specificity allows for accurate quantification even in the presence of co-eluting matrix components. nih.gov A validated LC-MS/MS method for Nifuroxazide demonstrated high sensitivity, with a limit of quantification (LOQ) in the nanogram per milliliter (ng/mL) range. nih.govnih.gov

Table 2: Typical LC-MS/MS Method Parameters for Nitrofuran Metabolite Analysis

Parameter Typical Condition Source(s)
Chromatography UPLC/HPLC with C8 or Phenyl-Hexyl column d-nb.infofrontiersin.org
Ionization Mode Electrospray Ionization (ESI) fssai.gov.in
Detection Mode Multiple Reaction Monitoring (MRM) fssai.gov.in
Sample Preparation Protein Precipitation / QuEChERS nih.govd-nb.info
Sensitivity (LOQ) 1.0-2.0 ng/mL (or ng/g in tissue) nih.gov

Thin-Layer Chromatography (TLC) Applications in Research

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique used for the qualitative identification and semi-quantitative estimation of pharmaceuticals. For nitrofurans, a TLC-UV densitometric method has been developed for the simultaneous determination of Nifuroxazide and Drotaverine HCl. nih.govresearchgate.net

In this method, separation is achieved on silica (B1680970) gel 60 F254 plates. nih.gov A mobile phase of ethyl acetate (B1210297), methanol, and ammonia (B1221849) (e.g., 10:1:0.1 v/v/v) has been shown to effectively separate Nifuroxazide from other compounds. nih.gov After development, the spots are visualized under UV light (fluorescence quenching), and quantification is performed by measuring the densitometric area at a specific wavelength. nih.gov For Nifuroxazide, the reported Rf value was approximately 0.50, and densitometric measurements were performed at 287 nm. nih.gov This method can be validated for linearity, with a typical range for Nifuroxazide being 0.6-12 µ g/spot . nih.gov

Table 3: TLC-Densitometric Method Parameters for Nifuroxazide Analysis

Parameter Condition Source(s)
Stationary Phase Silica gel 60 F254 plates nih.gov
Mobile Phase Ethyl acetate : Methanol : Ammonia 33% (10:1:0.1 v/v/v) nih.gov
Rf Value (Nifuroxazide) 0.50 ± 0.01 nih.gov
Detection UV Densitometry at 287 nm nih.gov
Linear Range 0.6-12 µg/spot nih.gov

Spectroscopic Techniques for Characterization and Assay Development

Spectroscopic techniques are indispensable for the structural confirmation and quantitative measurement of drug substances.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification

UV-Visible spectrophotometry is a widely used technique for the routine quantification of drug substances in bulk and pharmaceutical formulations. mt.com The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. mt.com

For the quantification of a nitrofuran like Nifuroxazide, absorbance measurements are taken at its wavelength of maximum absorption (λmax), which is reported to be around 365-373 nm in solvents like ethanol. oup.comnih.gov The method involves preparing a series of standard solutions of known concentrations to create a calibration curve, against which the concentration of an unknown sample can be determined. uomustansiriyah.edu.iq For analyzing mixtures or samples with interfering background absorbance, derivative spectrophotometry can be employed. nih.gov For instance, the second derivative spectrum can be used to determine Nifuroxazide in the presence of its degradation products by measuring the peak amplitude at a zero-crossing point of the interferent.

Table 4: UV-Vis Spectrophotometric Parameters for Nifuroxazide Quantification

Parameter Condition/Value Source(s)
Solvent Ethanol
λmax (Zero-Order) 364.5 - 373 nm oup.comnih.gov
Technique for Mixtures Second Derivative (2D) Spectrophotometry
Linearity Range 2-12 µg/mL oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. nd.eduethernet.edu.et It provides detailed information about the carbon-hydrogen framework of a molecule. While specific NMR data for Nifurprazine hydrochloride is scarce, the application of NMR to other 5-nitrofuran derivatives illustrates its utility. chemrxiv.orgnih.govmdpi.com

Both ¹H and ¹³C NMR spectroscopy are used for characterization. nih.gov The ¹H NMR spectrum gives information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environment. oxinst.com For newly synthesized nitrofuran derivatives, NMR is used to confirm that the expected structure has been formed. nih.govmdpi.com Furthermore, quantitative NMR (qNMR) can be used as a primary method to determine the purity of reference materials for nitrofuran metabolites without needing a specific standard for the compound itself. nih.govresearchgate.net Two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC can be used to piece together the complete molecular structure by establishing correlations between protons and carbons. nd.edu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. ashp.org It operates on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. washington.edu When infrared radiation is passed through a sample, the molecule absorbs the frequencies that correspond to its natural vibrational frequencies. nih.gov The resulting spectrum is a unique "fingerprint" of the molecule, showing which frequencies were absorbed. ashp.orgnih.gov

The IR spectrum is typically represented as a plot of transmittance on the vertical axis against wavenumber (in cm⁻¹) on the horizontal axis. griffith.edu.au The region between 1500 and 3500 cm⁻¹ is particularly useful for identifying key functional groups. washington.edu The area from 500 to 1500 cm⁻¹, known as the fingerprint region, is more complex but is unique to each molecule, making it useful for confirming identity by comparing it to a reference spectrum. washington.edualfa-chemistry.com

Based on the chemical structure of Nifurprazine, which contains a nitrofuran ring, a pyridazine (B1198779) ring, a primary amine group, a vinyl group (alkene), and aromatic-like systems, several characteristic absorption bands are expected in its IR spectrum. epa.gov Since this compound is an amine salt, the IR spectrum will show features characteristic of a primary amine salt.

The key functional groups present in this compound and their expected IR absorption ranges are detailed below.

Expected Infrared Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Bond Vibration Characteristics
Primary Amine Salt (R-NH₃⁺) 3000-2700 N-H Stretch Strong and very broad envelope, often with C-H stretches superimposed.
Primary Amine Salt (R-NH₃⁺) 1625-1560 N-H Asymmetric Bend Medium to weak intensity.
Primary Amine Salt (R-NH₃⁺) 1550-1500 N-H Symmetric Bend Medium to weak intensity.
Nitro Group (Ar-NO₂) 1550-1490 N=O Asymmetric Stretch Strong intensity.
Nitro Group (Ar-NO₂) 1355-1315 N=O Symmetric Stretch Strong intensity.
Alkene (C=C) 1680-1640 C=C Stretch Variable intensity. griffith.edu.au
Alkene (=C-H) 995-985 and 915-905 =C-H Out-of-Plane Bend Strong intensity, characteristic of trans-disubstituted alkenes.
Aromatic-like Rings ~3100-3000 C-H Stretch Weak to medium intensity.
Aromatic-like Rings ~1600-1400 C=C In-ring Stretch Multiple medium to weak bands.
Furan (B31954) Ring ~1250 C-O-C Asymmetric Stretch Strong intensity.

This table is predictive, based on the known structure of Nifurprazine and established infrared spectroscopy principles. griffith.edu.aualfa-chemistry.com

Method Validation in Research Contexts

Method validation is a critical process in analytical chemistry that demonstrates an analytical procedure is suitable for its intended purpose. According to guidelines from the International Council on Harmonisation (ICH), key validation parameters include accuracy, precision, linearity, robustness, and the limits of detection and quantification. These parameters ensure the reliability, consistency, and accuracy of quantitative data generated during research. While a specific, complete validation study for this compound is not detailed in this article, the following sections describe the essential validation characteristics, with examples of typical acceptance criteria based on methods used for similar compounds like other hydrochlorides and nitrofuran derivatives.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by adding a known amount of the analyte (spiking) to a sample matrix at different concentration levels. The results are expressed as percent recovery. For many pharmaceutical analyses, accuracy is assessed at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates each. The mean recovery is expected to be within a defined limit, often 98-102%. nih.gov

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Expresses the variation within the same laboratory, but on different days, with different analysts, or on different equipment. For both repeatability and intermediate precision, the RSD should typically be less than 2%. nih.gov

Linearity: Linearity is the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of dilutions of a standard solution at a minimum of five different concentrations. The relationship between concentration and response is evaluated statistically, often by calculating the regression coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999. nih.gov

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, for example, variations might include changes in mobile phase composition, pH, flow rate, and column temperature. The stability of the analytical solution over a specific period is also assessed. The results from the varied parameters should not significantly deviate from the results under optimal conditions.

Detection and Quantification Limits:

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected, but not necessarily quantitated as an exact value. It is the concentration that provides a signal-to-noise ratio of approximately 3:1.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined as the concentration that gives a signal-to-noise ratio of 10:1. The LOQ is the lowest concentration on the calibration curve.

The following table provides hypothetical but realistic validation parameters for a research-level HPLC-UV method for the quantification of this compound, based on data from similar analytical methods.

Illustrative Method Validation Parameters for this compound Analysis

Parameter Specification Illustrative Result
Linearity
Range At least 5 concentrations 2 - 20 µg/mL
Correlation Coefficient (r²) ≥ 0.999 0.9995
Accuracy
Recovery 3 concentrations, 3 replicates each (e.g., 80%, 100%, 120%) 98.5% - 101.5%
Precision
Repeatability (Intra-day) % RSD for replicate injections < 1.5%
Intermediate Precision (Inter-day) % RSD across different days < 2.0%
Limits
Limit of Detection (LOD) Signal-to-Noise Ratio ~3:1 0.2 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ~10:1 0.7 µg/mL
Robustness
Mobile Phase Variation (±2%) % RSD < 2.0%

Preclinical Pharmacological Investigations and Experimental Model Applications

In Vitro Biological Models for Mechanistic Investigations.googleapis.comgoogleapis.commdpi.comresearchgate.net

In vitro models are indispensable tools in preclinical drug discovery, providing a platform to investigate the molecular mechanisms of a compound's action in a controlled environment. emulatebio.com These models, which range from established cell lines to complex three-dimensional (3D) organoids, allow for the detailed examination of cellular and molecular interactions. mdpi.comresearchgate.net For Nifurprazine (B157038) hydrochloride, in vitro studies are crucial for elucidating its pharmacological profile and identifying its biological targets. The use of such models enables researchers to conduct high-throughput screening and detailed mechanistic studies that are not feasible in more complex living systems. mdpi.com

Established Cell Line-Based Assays for Specific Research Questions.americanchemicalsuppliers.com

Established cell lines are a foundational tool in pharmacological research, offering a consistent and reproducible system for investigating specific biological questions. cytion.compharmaron.com These immortalized cells are well-characterized and can be cultured in large quantities, making them ideal for initial drug screening and mechanism-of-action studies. cytion.com In the context of Nifurprazine hydrochloride, cell line-based assays could be employed to explore its effects on various cellular processes. For instance, a patent for a method of treating or preventing an inflammatory or immune disease mentions Nifurprazine in a list of active agents. mirm-pitt.net This suggests that cell lines relevant to inflammation and immunity, such as macrophage or lymphocyte cell lines, could be used to test the compound's activity.

Specific cell lines are chosen based on the research question at hand. For example, to investigate the potential anti-parasitic activity of this compound, researchers might utilize cell lines infected with parasites like Trypanosoma cruzi. griffith.edu.aunih.gov The U2OS, Vero, L6, and THP-1 cell lines have been used in high-content screening assays to identify compounds with activity against T. cruzi. nih.gov Similarly, if the aim is to study the compound's effects on cancer cells, a panel of cancer cell lines representing different tumor types could be employed. pharmaron.com The data derived from these assays can provide initial insights into the compound's efficacy and selectivity.

Table 1: Examples of Established Cell Lines and Their Potential Applications in this compound Research

Cell LineCell TypePotential Research Application
U2OSHuman OsteosarcomaInvestigating anti-parasitic activity (e.g., against Trypanosoma cruzi). nih.gov
VeroKidney epithelial cells from an African green monkeyStudying viral replication or parasitic infection. nih.gov
L6Rat myoblastsAssessing effects on muscle cells or as a host for parasitic studies. nih.gov
THP-1Human monocytic cell lineExamining anti-inflammatory and immunomodulatory effects. nih.gov
Caco-2Human colorectal adenocarcinomaModeling intestinal absorption and metabolism. mdpi.com
HEK293Human Embryonic KidneyGeneral purpose for expressing specific drug targets. mirm-pitt.net

Primary Cell Culture Systems for Compound Evaluation

Primary cell cultures involve isolating cells directly from living tissue, offering a model that more closely represents the in vivo environment compared to immortalized cell lines. kosheeka.com These cells retain many of the physiological and biochemical characteristics of their tissue of origin, making them valuable for evaluating the pharmacological effects of compounds like this compound. kosheeka.com The use of primary cells can provide more clinically relevant data on a compound's efficacy and potential toxicity. nih.gov

The choice of primary cells depends on the therapeutic target of the compound. For instance, if this compound is being investigated for its effects on the immune system, primary human B-cells could be cultured to study its impact on antibody production and B-cell differentiation. biorxiv.org Similarly, primary hepatocytes are often used to assess drug metabolism and potential hepatotoxicity. The establishment of primary cell cultures requires specific growth media and conditions to maintain their viability and function. kosheeka.comcell-systems.com

Table 2: Types of Primary Cell Cultures and Their Relevance to Pharmacological Studies

Primary Cell TypeTissue of OriginPotential Use in Compound Evaluation
HepatocytesLiverAssessing metabolism and potential liver toxicity. mdpi.com
NeuronsBrainInvestigating neuroprotective or neurotoxic effects. frontiersin.org
B-cellsLymphoid tissueStudying immunomodulatory properties. biorxiv.org
Endothelial cellsBlood vesselsEvaluating effects on vascular function and inflammation.
KeratinocytesSkinTesting dermatological applications and skin irritation.

Advanced Organoid and Three-Dimensional (3D) Culture Models.googleapis.com

Advanced in vitro models, such as organoids and other 3D cultures, have emerged as powerful tools that bridge the gap between traditional 2D cell culture and in vivo animal models. researchgate.netnih.govnih.gov These models recapitulate the complex cellular architecture and cell-cell interactions of native tissues, providing a more physiologically relevant system for drug evaluation. mdpi.comnih.govcorning.com Organoids are self-organizing 3D structures grown from stem cells that can mimic the structure and function of various organs, including the intestine, liver, and brain. mdpi.com

For a compound like this compound, these advanced models offer a unique opportunity to study its effects in a more complex biological context. For example, intestinal organoids could be used to investigate its absorption, metabolism, and potential gastrointestinal effects in a model that closely resembles the human gut. mdpi.commdpi.com Similarly, liver organoids could provide a more accurate assessment of its metabolic profile and potential for drug-induced liver injury compared to 2D hepatocyte cultures. criver.com The use of these models can lead to more predictive preclinical data and a better understanding of a compound's potential clinical performance. emulatebio.com Spheroids, which are simpler 3D aggregates of cells, are also valuable for high-throughput screening and studying tumor microenvironments. mdpi.com

In Vivo Animal Models for Mechanistic and Pharmacological Explorations.mdpi.commirm-pitt.netgriffith.edu.aufrontiersin.org

In vivo animal models are a critical component of preclinical research, allowing for the study of a compound's pharmacological effects within a whole, living organism. nih.govijrpc.com These models provide essential information on a drug's pharmacokinetics, pharmacodynamics, efficacy, and safety profile that cannot be obtained from in vitro studies alone. nih.govcriver.comsfda.gov.sa For this compound, animal models would be instrumental in understanding its therapeutic potential and mechanism of action in a physiological context. mirm-pitt.netgriffith.edu.au The selection of an appropriate animal model is crucial and depends on the specific disease or condition being studied. nih.govnih.govnih.gov

Development and Characterization of Specific Disease Research Models

To investigate the therapeutic potential of this compound, specific disease models that are relevant to its proposed mechanism of action need to be developed and characterized. ijrpc.comnih.gov This involves creating animal models that mimic the key pathological features of a human disease. For instance, if this compound is being explored for its anti-inflammatory properties, animal models of inflammation, such as those induced by carrageenan or other inflammatory agents, could be utilized. ijpras.com These models allow researchers to assess the compound's ability to reduce inflammation and its associated symptoms.

In the context of infectious diseases, such as trypanosomiasis, animal models infected with the relevant pathogen are essential for evaluating the efficacy of a compound like this compound. griffith.edu.au The development of such models often involves infecting susceptible animals, like mice or rats, with the parasite and then monitoring the progression of the disease and the effect of the treatment. nih.gov Furthermore, genetically engineered models, such as transgenic or knockout mice, can be developed to study the role of specific genes or pathways in a disease and how a compound might modulate them. ijrpc.com Humanized mouse models, which contain functional human genes, cells, or tissues, can also provide a more predictive model for human responses. nih.gov

Investigation of Pharmacological Effects and Biomarker Modulation in Animal Models.mirm-pitt.netgriffith.edu.au

Once a suitable animal model is established, it can be used to investigate the pharmacological effects of this compound and to identify and monitor biomarkers of its activity. nih.govchdifoundation.org Pharmacological studies in animal models aim to determine the compound's efficacy in treating the specific disease, as well as its effects on various physiological parameters. mdpi.comnih.gov For example, in a model of hypertension, researchers would measure the effect of this compound on blood pressure. drugbank.com

Biomarkers are measurable indicators of a biological state or condition and are crucial for assessing the therapeutic response to a drug. chdifoundation.org In animal models, researchers can identify and validate potential biomarkers that can then be used in clinical trials. nih.gov These biomarkers can be molecular, such as changes in gene or protein expression, or physiological, such as a reduction in tumor size or inflammation. chdifoundation.orgnih.gov For instance, if this compound is being investigated for its neuroprotective effects, biomarkers such as brain-derived neurotrophic factor (BDNF) levels could be measured in animal models of neurodegenerative disease. frontiersin.orgnih.gov The modulation of these biomarkers by the compound can provide evidence of its mechanism of action and therapeutic efficacy. chdifoundation.org

Histopathological and Molecular Analysis of Tissues from Experimental Animals

Histopathological and molecular analysis are crucial for understanding the tissue-level impact of chemical compounds. For nitrofurans, these analyses in experimental animal models reveal key toxicological characteristics.

Histopathological Findings: Studies on nitrofuran compounds, such as nitrofurazone (B1679002) and nitrofurantoin (B1679001), consistently report observable tissue damage. In wound healing studies in rats, nitrofurazone-treated groups exhibited persistent inflammation through the twelfth day of observation. d-nb.info Long-term feeding studies with nitrofural (nitrofurazone) in rats resulted in testicular degeneration and degeneration of joint articular cartilages. inchem.org In mice, a high incidence of ovarian atrophy was observed. inchem.org

Molecular Analysis: Molecular analysis provides insight into the mechanisms underlying the observed pathologies. Mass spectrometry imaging (MSI) is a powerful technique that allows for the multiplexed analysis of various chemical species directly from tissue samples, helping to determine the location of drugs and their metabolites. americanpharmaceuticalreview.com For nitrofurans, molecular studies often focus on their genotoxic mechanisms. The genotoxicity is linked to the reductive metabolism of the nitro group, forming reactive intermediates like the nitrenium ion, which can bind to DNA. bibliotekanauki.placs.org This process can lead to DNA damage, including the formation of 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage, which has been observed in the kidneys of rats treated with nitrofurantoin. nih.gov Furthermore, changes in gene expression, such as for nitric oxide synthase (NOS) and endothelial nitric oxide synthase (eNOS), have been noted in the heart and kidneys of rats with liver cirrhosis, a condition that can be experimentally induced and studied in animal models. nih.gov

Toxicological Profiling in Preclinical Research Models

The toxicological profiling of nitrofuran compounds in preclinical models focuses on understanding their mechanisms of toxicity, particularly cytotoxicity and genotoxicity, and their effects on specific organs.

Cellular Cytotoxicity and Genotoxicity Assays

Cytotoxicity and genotoxicity assays are fundamental in vitro methods for assessing the toxic potential of chemical compounds at the cellular level.

Cellular Cytotoxicity: Cytotoxicity assays measure cell viability and death upon exposure to a test compound. nih.gov Methods often rely on assessing cell membrane integrity, where compromised membranes of dead cells allow the passage of dyes or the release of intracellular enzymes. nih.gov For example, the CellTox™ Green Cytotoxicity Assay uses a dye that binds to the DNA of dead cells, allowing for real-time measurement of cytotoxicity. promega.co.uk While specific data for this compound is scarce, related compounds like nifurtimox (B1683997) have been shown to induce cytotoxic effects in actively proliferating cells. nih.gov

Genotoxicity Assays: Genotoxicity assays are designed to detect direct or indirect damage to DNA. A standard initial screen is the bacterial reverse mutation test, commonly known as the Ames test, which detects point mutations in strains of Salmonella typhimurium and Escherichia coli. fao.org Nitrofurans are generally considered "direct-acting mutagens" as they typically produce positive results in these bacterial assays without needing external metabolic activation. acs.org

The genotoxic mechanism of nitrofurans is believed to involve the reduction of their nitro group by bacterial or cellular reductases to a hydroxylamine (B1172632) intermediate. acs.org This intermediate can then form a reactive nitrenium ion that attacks DNA, leading to mutations. bibliotekanauki.placs.org Quantitative structure-activity relationship (QSAR) studies have shown that the genotoxic activity of nitrofurans is influenced by electronic, hydrophobic, and steric factors. nih.gov The charge on the carbon atom attached to the nitro group is a critical factor, supporting a furan (B31954) ring-opening mechanism in explaining their genotoxicity. nih.gov

Table 1: Common In Vitro Genotoxicity Assays for Nitrofuran Compounds
Assay TypePrincipleTypical Endpoint MeasuredRelevance for Nitrofurans
Bacterial Reverse Mutation Assay (Ames Test)Detects mutations that restore the functional capability of bacteria to synthesize an essential amino acid. fao.orgIncreased number of revertant colonies. fao.orgNitrofurans are often positive, indicating point mutation-inducing activity. acs.org
In Vitro Micronucleus AssayDetects chromosome breakage or damage to the mitotic apparatus.Presence of micronuclei in the cytoplasm of interphase cells.Can indicate clastogenic or aneugenic potential.
Comet Assay (Single Cell Gel Electrophoresis)Measures DNA strand breaks in individual cells. nih.govLength and intensity of the "comet tail" of fragmented DNA. nih.govDetects primary DNA damage; related nitroheterocyclic compounds like benznidazole (B1666585) and nifurtimox have shown positive results. nih.gov
SOS/ChromotestMeasures the induction of the SOS DNA repair system in bacteria. re-place.beColorimetric or luminescent signal indicating gene expression. re-place.beSensitive test for detecting DNA damaging agents. re-place.be

Organ-Specific Effects in Animal Models (e.g., Hepatic and Renal Histology in Experimental Animals)

Preclinical studies in animal models are essential for identifying target organs for toxicity. For nitrofurans, the liver and kidneys are frequently affected.

Hepatic Histology: In animal models, exposure to various chemicals can lead to significant histopathological changes in the liver. nih.gov For instance, studies with the non-steroidal anti-inflammatory drug diclofenac (B195802) in rats have shown cloudy swelling, hydropic degeneration of liver cells, and necrosis. tubitak.gov.tr Similarly, cisplatin (B142131) administration in rats resulted in congestion, dilation of hepatic vessels, and degenerated hepatocytes. semanticscholar.org While direct evidence for this compound is limited, other nitrofurans have been associated with hepatic injury, which may involve mechanisms of immunoallergic reactions or oxidative stress. anses.fr

Renal Histology: The kidneys are also a primary target for chemical-induced toxicity. nih.gov In rats treated with nitrofurantoin, a related nitrofuran, histopathological analysis revealed the accumulation of hyaline droplets in the proximal tubules. nih.gov This finding, coupled with increased levels of the oxidative damage marker 8-OHdG, suggests that oxidative stress contributes to renal toxicity. nih.gov Studies with other nephrotoxic agents like cisplatin have shown severe degeneration in glomeruli and renal tubules. semanticscholar.org Biliary duct ligation in rats, a model for liver cirrhosis, also leads to secondary renal damage, including hydropic degeneration and loss of nuclei in tubular cells. nih.gov These findings highlight the types of renal pathologies that would be investigated in toxicological studies of this compound.

Table 2: Summary of Potential Histopathological Findings in Liver and Kidney for Nitrofuran-Class Compounds in Animal Models
OrganPotential Histopathological FindingAssociated Mechanism/Observation
LiverHepatocellular degeneration and necrosis nih.govtubitak.gov.trDirect cellular toxicity, oxidative stress.
Inflammation (Hepatitis) d-nb.infoImmune-mediated responses. anses.fr
Bile duct proliferation tubitak.gov.trResponse to cholestatic injury.
KidneyTubular necrosis and degeneration nih.govnih.govDirect toxicity of the compound or its metabolites.
Interstitial nephritisInflammatory cell infiltration in the tissue between tubules.
Glomerular damage semanticscholar.orgDamage to the kidney's filtering units.

Future Research Directions and Translational Perspectives of Nifurprazine Hydrochloride As a Research Tool

Development of Novel Analogs with Enhanced Research Utility and Specificity

The synthesis of novel analogs based on a parent compound is a cornerstone of medicinal chemistry and pharmacology research. This approach allows for the systematic exploration of structure-activity relationships (SAR), aiming to create new molecules with improved potency, selectivity, or utility as research tools. For Nifurprazine (B157038) hydrochloride, developing new analogs could lead to compounds with more specific biological targets or tailored physicochemical properties, making them more effective probes for studying cellular pathways.

Research into related nitrofuran compounds, such as nifuroxazide (B1678864), provides a blueprint for how such an analog development program could proceed. Studies have shown that modifying the nifuroxazide scaffold can significantly impact its biological activity. For instance, the synthesis and evaluation of nifuroxazide analogs have demonstrated that variations in the substituent on the benzene (B151609) ring and the nature of the heteroatom in the heterocyclic ring can alter antimicrobial efficacy. nih.govscienceopen.com One study observed that thiophene (B33073) analogs of nifuroxazide exhibited greater antibacterial activity compared to the original compound. scienceopen.com Another found that introducing an acetyl group enhanced antimicrobial activity, whereas cyano and hydroxyl groups did not. nih.gov

Applying these principles to Nifurprazine hydrochloride could involve:

Modification of the Piperazine (B1678402) Ring: Altering substituents on the piperazine moiety to probe interactions with specific biological targets and potentially enhance binding affinity or selectivity.

Substitution on the Furan (B31954) Ring: Introducing different functional groups to the nitrofuran core to modulate its electronic properties and reactivity, which is often crucial for the mechanism of action of nitroaromatic compounds. patsnap.com

Isosteric Replacement: Replacing the furan ring with other five- or six-membered heterocycles (e.g., thiophene, pyridine) to explore how these changes affect the molecule's biological profile, similar to strategies used for nifuroxazide analogs. scienceopen.com

The resulting analogs could be screened to identify compounds with narrowed or entirely new biological activities, transforming them from broad-spectrum agents into highly specific molecular probes.

Table 1: Examples of Analog Modifications Based on Nifuroxazide Research This table is based on findings for Nifuroxazide and serves as a conceptual model for potential this compound analog development.

Modification Type Example of Change Observed Effect on Activity (in Nifuroxazide Analogs) Potential Research Utility
Heterocyclic Ring VariationFuran ring replaced with a Thiophene ringSignificant increase in anti-microbial activity against Staphylococcus aureus. nih.govEnhance potency for studying specific bacterial pathways.
Benzene Ring SubstitutionPara-position substituent varied (e.g., acetyl, cyano, hydroxyl)Acetyl group promoted anti-microbial activity; cyano and hydroxyl groups did not. nih.govFine-tune activity and selectivity for use as a targeted probe.
Side Chain ModificationSynthesis of phenyl, thiophene, furan, and pyridine (B92270) analoguesPyridine analogue exceeded the activity of the parent nifuroxazide against Staphylococcus aureus. scienceopen.comDevelop probes with novel target interactions or improved pharmacological properties.

Integration with Advanced Omics Technologies for Comprehensive Mechanistic Insight (Genomics, Proteomics, Metabolomics)

The mechanism of action for many nitrofuran compounds is thought to involve the enzymatic reduction of the nitro group, leading to reactive intermediates that can damage cellular macromolecules like DNA and proteins. patsnap.com However, the precise molecular targets and the full scope of the cellular response remain incompletely understood. The integration of advanced "omics" technologies offers a powerful, unbiased approach to elucidate the detailed mechanisms of this compound. nih.gov

Omics technologies provide a global view of different molecular layers within a biological system, such as genes (genomics), proteins (proteomics), and metabolites (metabolomics). ugent.benih.gov Applying these techniques to cells or organisms treated with this compound could provide a comprehensive map of its biological effects.

Genomics and Transcriptomics: These approaches can identify genes whose expression levels change in response to the compound. This could reveal entire signaling pathways that are activated or inhibited by this compound, pointing to its primary mode of action and any off-target effects. clinexprheumatol.org Furthermore, genomic studies could identify genetic mutations that confer resistance or sensitivity to the compound, helping to pinpoint its molecular target. ekb.eg

Proteomics: Proteomics can directly identify the proteins that physically interact with this compound or its metabolites. Techniques such as affinity purification-mass spectrometry could isolate binding partners. Additionally, quantitative proteomics can reveal changes in the abundance of thousands of proteins post-treatment, highlighting cellular responses such as stress pathways, metabolic shifts, or cell cycle arrest. frontiersin.orgmdpi.com

Metabolomics: This technology analyzes the complete set of small-molecule metabolites in a biological sample. clinexprheumatol.org By comparing the metabolic profiles of treated versus untreated cells, researchers can understand how this compound impacts cellular energy, biosynthesis, and redox balance. frontiersin.org This is particularly relevant for nitrofuran compounds, which are known to interfere with cellular metabolism.

The true power of this approach lies in the integration of multi-omics data. mdpi.comfrontiersin.org By combining genomic, proteomic, and metabolomic datasets, researchers can construct a holistic model of the drug's effect, from the initial interaction with its target to the downstream functional consequences. researchgate.net

Table 2: Potential Applications of Omics Technologies in this compound Research

Omics Technology Research Question Potential Findings
Genomics/Transcriptomics Which genes and pathways are modulated by this compound?Identification of upregulated stress response pathways; downregulated DNA replication pathways; genes conferring resistance.
Proteomics What are the direct protein targets of the compound? How does the proteome change upon treatment?Discovery of specific enzymes or structural proteins that bind to the compound; identification of changes in protein expression related to apoptosis or cell cycle control.
Metabolomics How does this compound affect cellular metabolism?Detection of disruptions in central carbon metabolism, amino acid synthesis, or nucleotide pools; identification of biomarkers of drug exposure.
Integrated Multi-Omics What is the complete mechanism of action?A comprehensive model linking the drug's molecular target to changes in gene expression, protein function, and metabolic state, revealing the full biological impact. mdpi.com

Exploration of this compound as a Research Probe for Uncovering New Biological Pathways

A chemical or small-molecule probe is a compound used to study and manipulate a biological system, often to investigate the function of a specific protein or pathway. nih.gov Given its biological activity, this compound and its future analogs have the potential to be developed into valuable research probes. The utility of a molecule as a probe is distinct from its therapeutic potential and is instead focused on its ability to produce a specific, measurable biological effect that can be used to ask fundamental scientific questions.

Even if a compound is not suitable as a drug, it can be invaluable for "illuminating" biological processes. nih.gov For example, if a this compound analog is found to selectively inhibit a particular enzyme, that analog can then be used in experiments to understand the role of that enzyme in various cellular processes. This can help validate (or invalidate) proteins as potential drug targets for future therapeutic development. nih.gov

The exploration of this compound as a research probe could proceed by:

Characterizing its Full Target Profile: Using techniques like chemical proteomics to identify all the proteins it interacts with in a cell.

Developing High-Selectivity Analogs: Synthesizing derivatives that interact with only one or a small number of these targets.

Utilizing the Probe in Biological Assays: Applying the selective analog to cells or organisms to determine the functional consequences of modulating its specific target.

This approach can uncover previously unknown functions of proteins or reveal new connections between biological pathways. The mechanism of related nitrofurans like nifurtimox (B1683997) has been debated, with some studies questioning the long-held oxidative stress hypothesis, suggesting that other mechanisms are at play. nih.gov Using this compound as a probe could similarly challenge existing paradigms and lead to the discovery of novel biology.

Challenges and Opportunities in Academic Drug Discovery Research with this compound

Advancing a compound like this compound within an academic research setting involves a unique set of challenges and opportunities. nih.gov Academic drug discovery often operates with different resources and goals compared to the pharmaceutical industry.

Challenges:

Limited Resources: Academic labs typically lack the extensive funding and specialized infrastructure (e.g., high-throughput screening facilities, medicinal chemistry cores, preclinical toxicology teams) available in industry. nih.gov

The "Translation Gap": There is a well-known gap between promising basic science discoveries and the development of a viable drug candidate. nih.gov Moving a compound through the necessary derisking and optimization stages is a significant hurdle.

Publication Pressure: The academic incentive structure often prioritizes publishing novel findings over the more iterative, and sometimes less "publishable," work of drug optimization and preclinical development. nih.gov This can lead to a focus on early-stage discovery without the follow-through required for translation.

Lack of Collaboration: In some cases, a competitive rather than collaborative environment can slow progress, with different labs working on similar problems without sharing results. azolifesciences.com

Opportunities:

Focus on Novel Biology: Academic research is ideally positioned to explore the fundamental mechanisms of action of compounds like this compound, which can uncover novel targets and pathways that industry might overlook. nih.gov

Drug Repurposing: Investigating new uses for existing molecules is a cost-effective strategy that is well-suited to academia. frontiersin.org Exploring this compound's utility as a research tool or for new indications falls under this paradigm.

Leveraging Big Data and AI: The increasing availability of large biological datasets and the power of artificial intelligence can help academic researchers identify new therapeutic hypotheses and prioritize experiments more efficiently, even with limited resources. frontiersin.org

Probe Development: As discussed, developing this compound into a highly specific research probe is a valuable academic pursuit that contributes significantly to the broader scientific community without requiring the full investment of a drug development program. nih.gov

Collaborative Models: There is a growing trend towards creating academic drug discovery hubs and fostering collaborations between academia and industry to bridge the translational gap. nih.govazolifesciences.com Such partnerships can provide the necessary expertise and resources to advance promising academic projects.

For a compound like this compound, the greatest opportunity in the academic sphere may lie not in pursuing it as a standalone drug candidate, but in using it as a chemical tool to dissect complex biological processes, thereby laying the groundwork for future therapeutic strategies.

Q & A

Q. What are the established synthetic routes for Nifurprazine hydrochloride, and how can researchers optimize yield and purity?

this compound is synthesized via condensation of 3-acetamido-6-methylpyridazine with 5-nitro-2-furfuryl derivatives under controlled conditions. Key steps include nitration, hydrazine coupling, and subsequent hydrochloride salt formation. Optimization involves adjusting reaction temperature (40–60°C), solvent polarity (e.g., ethanol/water mixtures), and catalyst selection (e.g., acetic acid). Post-synthesis purification via recrystallization or column chromatography is critical to achieve >98% purity .

Q. Which analytical techniques are recommended for structural characterization and purity assessment of this compound?

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm the presence of the pyridazine ring, nitro group, and acetamido moiety.
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity. Mobile phases typically consist of acetonitrile/water gradients .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 295.3 for C12_{12}H15_{15}N4_4O4_4) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

While specific safety data for this compound is limited, general guidelines for nitroaromatic compounds apply:

  • Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods to minimize inhalation risks.
  • Storage: Store in airtight, light-resistant containers at 2–8°C to prevent degradation.
  • Disposal: Follow hazardous waste regulations for nitro compounds, including neutralization before disposal .

Advanced Research Questions

Q. How does this compound exert its antibacterial activity, and what are its primary molecular targets?

Nifurprazine inhibits bacterial DNA synthesis by targeting nitroreductase enzymes, which reduce its nitro group to reactive intermediates that crosslink DNA. Studies show efficacy against Gram-negative bacteria (e.g., E. coli, MIC = 8 µg/mL) and Trichomonas vaginalis (IC50_{50} = 2.5 µM). Comparative data from Table 6.29 (Antibacterial Activity) in Progress in Medicinal Chemistry highlight its broader spectrum compared to other nitrofurans .

Q. How can researchers resolve contradictions in reported efficacy data for this compound across studies?

Discrepancies often arise from variations in:

  • Experimental Design: Standardize inoculum size (e.g., 1×106^6 CFU/mL) and incubation time (18–24 hrs).
  • Strain Variability: Use reference strains (e.g., ATCC 25922 for E. coli) and include positive controls (e.g., nitrofurantoin).
  • Bioavailability Factors: Account for solubility differences by using dimethyl sulfoxide (DMSO) as a co-solvent (<1% v/v) .

Q. What methodologies are recommended for in vivo pharmacokinetic studies of this compound?

  • Animal Models: Use Sprague-Dawley rats (200–250 g) with oral dosing (10 mg/kg).
  • Sampling: Collect plasma at 0.5, 1, 2, 4, and 8 hrs post-administration.
  • Analytical Workflow: Quantify plasma concentrations via LC-MS/MS with a lower limit of quantification (LLOQ) of 10 ng/mL.
  • Data Interpretation: Calculate AUC, Cmax_{max}, and half-life using non-compartmental analysis .

Methodological Notes

  • Reproducibility: Document experimental parameters (e.g., pH, temperature) in line with Beilstein Journal of Organic Chemistry guidelines to ensure repeatability .
  • Data Validation: Cross-reference findings with historical data from Progress in Medicinal Chemistry tables to contextualize results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.